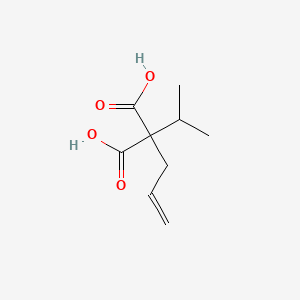

2-Allyl-2-isopropylmalonic acid

Beschreibung

Eigenschaften

Molekularformel |

C9H14O4 |

|---|---|

Molekulargewicht |

186.20 g/mol |

IUPAC-Name |

2-propan-2-yl-2-prop-2-enylpropanedioic acid |

InChI |

InChI=1S/C9H14O4/c1-4-5-9(6(2)3,7(10)11)8(12)13/h4,6H,1,5H2,2-3H3,(H,10,11)(H,12,13) |

InChI-Schlüssel |

MORSFNYILHFXPU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(CC=C)(C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Table 1: Comparative Analysis of Synthesis Conditions

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Diester Type | Dimethyl ester | Diethyl ester | Dimethyl ester |

| Base Catalyst | Sodium methoxide | Sodium methoxide | Sodium hydride (60%) |

| Alkylation Temp | 60–66°C | 60–66°C | 60–66°C |

| Yield of Step 1 | 87.6% | 72.2% | 85.4% |

| Chlorination Reagent | Triphosgene | Thionyl chloride | Triphosgene |

| Final Product Yield | 85% (apronal) | 85% (apronal) | 75% (apronal) |

Critical Process Parameters

- Molar Ratios :

- Solvent Systems : Tetrahydrofuran or 2-methyltetrahydrofuran preferred for alkylation.

- Catalysts : N,N-Dimethylformamide accelerates chlorination steps.

Structural Characterization

- δ 5.74–5.76 (m, 1H, allyl CH)

- δ 5.04–5.10 (d, J = 16 Hz, 2H, allyl CH2)

- δ 3.72 (s, 6H, ester OCH3)

- δ 2.65–2.66 (d, J = 4 Hz, 2H, malonyl CH2)

- δ 0.97–0.99 (s, 6H, isopropyl CH3)

Alternative Approaches

- Ester Substitution : Diethyl isopropyl-malonic ester (120 g, 593.7 mmol) reduces yield to 72.2% due to slower hydrolysis kinetics.

- Catalyst Screening : Replacing sodium methoxide with sodium hydride improves yield marginally (85.4%) but increases handling complexity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The allyl and isopropyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halides, nucleophiles.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Key Compounds for Comparison :

2-[3-(2-Naphthyloxy)propyl]malonic Acid (): Substituents: A naphthyloxypropyl group introduces a bulky aromatic moiety. Applications: Cited in dental materials and polymer formulations, where steric bulk and aromaticity improve mechanical or biocompatible properties .

Maleic Acid (HOOC-CH=CH-COOH) ():

- Structural Difference : Unsaturated double bond enables isomerization (maleic → fumaric acid) and conjugation.

- Reactivity : Higher acidity (pKa₁ ~1.9) compared to malonic acid derivatives and participation in Diels-Alder reactions.

- Applications : Widely used in polymer production (e.g., maleic anhydride copolymers) and industrial synthesis .

- Substituents : Esterified acrylate group.

- Reactivity : Undergoes radical polymerization for coatings/adhesives.

- Contrast : Unlike 2-Allyl-2-isopropylmalonic acid, this compound lacks dicarboxylic functionality, limiting its use in pH-sensitive applications .

Physicochemical Properties

Reactivity and Stability

2-Allyl-2-isopropylmalonic Acid :

- The allyl group offers sites for radical or electrophilic addition (e.g., thiol-ene click chemistry), while the isopropyl group increases steric protection against nucleophilic attack.

- Decarboxylation at elevated temperatures is likely slower compared to unsubstituted malonic acid due to steric effects.

2-[3-(2-Naphthyloxy)propyl]malonic Acid :

Maleic Acid :

- Rapid isomerization under heat/light limits its use in controlled reactions but enhances versatility in polymer crosslinking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.